2-Chloro-N,6-dimethylpyrimidin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N,6-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-4-3-5(8-2)10-6(7)9-4/h3H,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRJBFZIBXQRLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40600563 | |

| Record name | 2-Chloro-N,6-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3569-33-3 | |

| Record name | 2-Chloro-N,6-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N,6-dimethylpyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-N,6-dimethylpyrimidin-4-amine: Current Knowledge and Future Research Directions

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide addresses the chemical identity, properties, and potential applications of 2-Chloro-N,6-dimethylpyrimidin-4-amine, a substituted pyrimidine of interest in synthetic and medicinal chemistry. This document provides a comprehensive overview of the available scientific and technical data for this compound, including its IUPAC name, CAS number, and key physicochemical properties. However, a thorough review of peer-reviewed scientific literature, chemical databases, and patent filings reveals a notable absence of detailed, published experimental protocols for its synthesis, specific applications in drug discovery with elucidated mechanisms of action, and comprehensive, experimentally-derived analytical data. This guide will therefore summarize the established information and critically highlight the existing knowledge gaps, proposing avenues for future research to fully characterize and exploit the potential of this molecule.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a pyrimidine core. The structural arrangement of its substituents is key to its chemical reactivity and potential biological activity.

dot

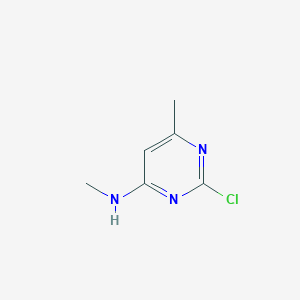

Caption: Chemical structure of this compound.

A summary of its key identifiers and properties is provided in Table 1.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 3569-33-3 | ChemicalBook[2], Sigma-Aldrich |

| Molecular Formula | C₆H₈ClN₃ | ChemicalBook[2] |

| Molecular Weight | 157.60 g/mol | ChemicalBook[2] |

| Predicted Boiling Point | 304.0±22.0 °C | ChemicalBook[2] |

| Predicted Density | 1.275±0.06 g/cm³ | ChemicalBook[2] |

| Predicted pKa | 3.24±0.10 | ChemicalBook[2] |

Synthesis and Reactivity: A Landscape of Possibilities

A comprehensive search of the scientific literature did not yield a specific, peer-reviewed synthesis protocol for this compound. However, the synthesis of structurally related aminopyrimidines is well-documented and provides a strong foundation for a proposed synthetic strategy.

Proposed Synthetic Approach

The synthesis of substituted aminopyrimidines often involves the sequential nucleophilic aromatic substitution (SNAr) on a di- or tri-chlorinated pyrimidine precursor. A plausible synthetic route to the target compound is outlined below. This proposed workflow is based on established reactivity patterns of similar heterocyclic systems.

dot

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Starting Material: 2,4-Dichloro-6-methylpyrimidine is a common and commercially available starting material for the synthesis of 4-amino-2-chloropyrimidine derivatives.

-

Nucleophilic Substitution: The chlorine atom at the 4-position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the chlorine at the 2-position. This regioselectivity allows for a controlled, stepwise introduction of substituents.

-

Reaction Conditions: The use of a suitable base is necessary to neutralize the HCl generated during the reaction. The choice of solvent and temperature would need to be optimized to ensure efficient conversion and minimize side reactions. Microwave-assisted synthesis could also be explored to potentially reduce reaction times and improve yields, as has been demonstrated for similar pyrimidine derivatives.[3][4]

Expected Reactivity

The reactivity of this compound is predicted to be dominated by the electrophilic nature of the pyrimidine ring and the remaining chlorine substituent. The primary site for further functionalization would be the carbon atom bearing the chlorine. This makes the compound a valuable intermediate for the synthesis of more complex molecules through reactions such as:

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce further diversity.

-

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Buchwald-Hartwig, and other cross-coupling reactions are expected to be effective at the C2 position, allowing for the formation of carbon-carbon and carbon-nitrogen bonds.[5]

Applications in Drug Discovery: An Untapped Potential

The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs, particularly in the area of oncology. Many kinase inhibitors, for instance, incorporate a 2-aminopyrimidine or a 2,4-diaminopyrimidine core, which often forms key hydrogen bond interactions with the hinge region of the kinase active site.[5]

Given its structure, this compound is a promising building block for the synthesis of novel kinase inhibitors and other biologically active molecules. The presence of the chloro substituent provides a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

dot

Caption: A generalized signaling pathway illustrating the potential role of a this compound derivative as a kinase inhibitor.

Safety and Handling

Hazard Identification (based on related compounds):

-

Acute Toxicity: May be harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation.

-

Respiratory Sensitization: May cause respiratory irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C for long-term stability.[2]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Analytical Characterization: A Call for Data

A thorough search of analytical databases did not yield experimentally-derived spectroscopic data (NMR, IR, MS) for this compound. The characterization of this compound would be essential for confirming its identity and purity after synthesis.

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the methyl groups (one attached to the nitrogen and one to the pyrimidine ring) and the aromatic proton on the pyrimidine ring would be expected.

-

¹³C NMR: Resonances for the six carbon atoms of the molecule, with distinct chemical shifts for the carbons of the pyrimidine ring and the methyl groups.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching (if a secondary amine is present as an impurity or tautomer), C-H stretching, C=N and C=C stretching of the pyrimidine ring, and C-Cl stretching would be anticipated.

Conclusion and Future Work

This compound (CAS No. 3569-33-3) is a readily identifiable chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. However, the current body of scientific literature lacks detailed experimental data on its synthesis, reactivity, and biological applications.

To unlock the full potential of this compound, the following areas of research are recommended:

-

Development and Publication of a Robust Synthetic Protocol: A detailed, optimized, and validated synthesis protocol is crucial to make this compound readily accessible to the research community.

-

Comprehensive Reactivity Studies: A systematic investigation of its reactivity in various chemical transformations, particularly in SNAr and cross-coupling reactions, would establish its utility as a versatile synthetic intermediate.

-

Exploration of Biological Activity: Screening of derivatives of this compound against various biological targets, such as kinases, could lead to the discovery of novel therapeutic agents.

-

Full Analytical Characterization: The acquisition and publication of comprehensive spectroscopic data (NMR, IR, MS, and elemental analysis) are essential for its unambiguous identification and quality control.

By addressing these knowledge gaps, the scientific community can fully characterize this compound and pave the way for its application in the development of new and innovative medicines.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link] (accessed Jan 2, 2026).

-

Campestre, C.; Keglevich, G.; Kóti, J.; Scotti, L.; Gasbarri, C.; Angelini, G. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. RSC Adv.2020 , 10 (21), 12249–12254. [Link] (accessed Jan 2, 2026).

-

Shaikh, A.; Sonawane, V.; Khan, F. A. K. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules2021 , 26 (17), 5207. [Link] (accessed Jan 2, 2026).

-

Qureshi, F.; Nawaz, M.; Hisaindee, S.; Almofty, S. A.; Ansari, M. A.; Jamal, Q. M. S.; Ullah, N.; Taha, M.; Alshehri, O.; Huwaimel, B.; Bin Break, M. K. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. J. King Saud Univ. Sci.2022 , 34 (8), 102319. [Link] (accessed Jan 2, 2026).

-

ResearchGate. Microwave-assisted simple synthesis of 2- anilinopyrimidines by the reaction of 2-chloro-4,6- dimethylpyrimidine with aniline derivatives. [Link] (accessed Jan 2, 2026).

Sources

- 1. This compound | C6H8ClN3 | CID 19846675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-CHLORO-N,6-DIMETHYL-4-PYRIMIDINAMINE | 3569-33-3 [chemicalbook.com]

- 3. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00833H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Chloro-N,6-dimethylpyrimidin-4-amine for Researchers and Drug Development Professionals

Introduction

2-Chloro-N,6-dimethylpyrimidin-4-amine, with the CAS Number 3569-33-3, is a substituted pyrimidine derivative of significant interest in the field of medicinal chemistry and drug discovery. Its structural architecture, featuring a reactive chloro-group and a dimethylamino moiety on a pyrimidine scaffold, renders it a valuable building block for the synthesis of a diverse array of biologically active molecules. The pyrimidine core is a ubiquitous pharmacophore found in numerous approved drugs, and its derivatives are known to exhibit a wide range of therapeutic activities. This guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound, along with insights into its synthesis, reactivity, and applications, particularly in the development of kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key physical and chemical characteristics of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 3569-33-3 | [1] |

| Molecular Formula | C₆H₈ClN₃ | [1] |

| Molecular Weight | 157.60 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | 77-79 °C (for the closely related 2-chloro-N,N-dimethylpyrimidin-4-amine) | [2][3] |

| Boiling Point | 304 °C at 760 mmHg | [4] |

| Density | 1.275 g/cm³ | [4] |

| Flash Point | 137.7 °C | [4] |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF (predicted based on related compounds) | [5] |

Note: Some physical properties are estimated based on data available for structurally similar compounds due to the limited availability of specific experimental data for this compound.

Spectral Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic proton, the N-methyl protons, and the C-methyl protons.

-

~6.0-6.5 ppm (s, 1H): This singlet is attributed to the proton at the 5-position of the pyrimidine ring.

-

~3.0-3.2 ppm (d, 3H): This doublet corresponds to the protons of the N-methyl group, likely showing a small coupling to the N-H proton (if visible).

-

~2.2-2.4 ppm (s, 3H): This singlet arises from the protons of the methyl group at the 6-position of the pyrimidine ring.

-

~5.0-6.0 ppm (br s, 1H): A broad singlet corresponding to the amine proton (N-H), which may be exchangeable with D₂O.

Caption: Predicted ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to exhibit six distinct signals corresponding to the six carbon atoms in the molecule.

-

~165-170 ppm: C4 (carbon bearing the amino group).

-

~160-165 ppm: C2 (carbon bearing the chloro group).

-

~155-160 ppm: C6 (carbon bearing the methyl group).

-

~95-105 ppm: C5.

-

~25-30 ppm: N-CH₃.

-

~20-25 ppm: C6-CH₃.

FT-IR Spectroscopy (Predicted)

The infrared spectrum will provide information about the functional groups present in the molecule. Key absorption bands are predicted as follows:

-

3200-3400 cm⁻¹: N-H stretching vibration of the secondary amine.

-

2900-3000 cm⁻¹: C-H stretching vibrations of the methyl groups.

-

1550-1650 cm⁻¹: C=N and C=C stretching vibrations of the pyrimidine ring.

-

1400-1500 cm⁻¹: C-N stretching vibrations.

-

700-800 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (Predicted)

In the mass spectrum, the molecular ion peak (M⁺) is expected at m/z 157 and an (M+2)⁺ peak at m/z 159 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Common fragmentation patterns would likely involve the loss of a methyl radical (M-15), a chlorine atom (M-35), or cleavage of the pyrimidine ring.[6][7][8][9][10]

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the pyrimidine ring, which is enhanced by the electron-withdrawing chloro substituent, and the nucleophilic character of the exocyclic amino group.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the 2-position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SₙAr). This is a cornerstone reaction for the functionalization of this scaffold. The reaction proceeds via a Meisenheimer-like intermediate, where a nucleophile attacks the electron-deficient carbon atom bearing the chlorine atom. The aromaticity of the pyrimidine ring is temporarily disrupted and then restored upon the departure of the chloride leaving group. This reactivity allows for the introduction of a wide variety of substituents at the 2-position, including amines, alcohols, and thiols.

Caption: Generalized workflow for the SₙAr reaction of this compound.

Synthesis

A practical and efficient synthesis of this compound can be achieved from the commercially available 2,4-dichloro-6-methylpyrimidine. The synthesis involves a regioselective nucleophilic substitution of one of the chloro groups with methylamine.

Experimental Protocol: Synthesis from 2,4-Dichloro-6-methylpyrimidine

This protocol is adapted from established procedures for similar amination reactions of dichloropyrimidines.[11]

Materials:

-

2,4-Dichloro-6-methylpyrimidine

-

Methylamine solution (e.g., 40% in water or 2M in THF)

-

Triethylamine (or another suitable base)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloro-6-methylpyrimidine (1.0 eq) in the chosen anhydrous solvent.

-

Addition of Base: Add triethylamine (1.1 eq) to the solution.

-

Addition of Nucleophile: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the methylamine solution (1.0-1.2 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 2-12 h). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with dichloromethane.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Research

The unique structural features of this compound make it a highly sought-after intermediate in the synthesis of pharmacologically active compounds. Its primary application lies in its use as a scaffold for the development of kinase inhibitors.[12][13][14]

Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyrimidine core of this compound can mimic the adenine ring of ATP, the natural substrate for kinases. By undergoing SₙAr reactions at the 2-position, various substituents can be introduced that can interact with specific residues in the ATP-binding pocket of a target kinase, leading to potent and selective inhibition. The N,6-dimethyl substitution pattern can also be crucial for optimizing potency, selectivity, and pharmacokinetic properties of the final inhibitor.

Safety and Handling

Based on the available safety data for this compound and structurally related compounds, the following safety precautions should be observed:

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling: This compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

ResearchGate. (n.d.). Experimental 13C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]

-

Bayramoğlu, G., & Çulhaoğlu, S. (2021). Synthesis of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5203. [Link]

-

Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

-

Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Hsieh, H. P., et al. (2019). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters, 10(10), 1422-1427. [Link]

-

PubChem. (n.d.). 2-Amino-4,6-dimethyl pyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

Rawal, R. K., et al. (2014). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1114-1118. [Link]

-

Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

-

ResearchGate. (2020, February 17). FTIR Spectrum of 2-chloro-6-methyl Pyridine. Retrieved from [Link]

-

International Journal of Engineering Research and Applications (IJERA). (n.d.). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. Retrieved from [Link]

-

Evans, M. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]

-

Kumar, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3624-3628. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 98% Purity, C6H8ClN3, 10 grams. Retrieved from [Link]

-

ResearchGate. (2021, April 12). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-12. [Link]

-

PubChem. (n.d.). 2-Chloro-N-methylpyrimidin-4-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of 2-chloro-6-methyl pyridine. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 13758004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. mdpi.com [mdpi.com]

- 12. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Chloro-N,6-dimethylpyrimidin-4-amine: Molecular Structure, Properties, and Synthetic Strategies

Abstract: This technical guide provides a comprehensive examination of 2-Chloro-N,6-dimethylpyrimidin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The pyrimidine scaffold is a cornerstone in the development of a wide array of biologically active molecules, and this specific derivative offers a versatile platform for further functionalization.[1][2] This document details the molecule's fundamental properties, elucidates its structural features through spectroscopic and crystallographic analysis, and presents a logical, field-proven synthetic protocol. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound as a key intermediate in their synthetic programs.

Compound Identification and Physicochemical Properties

This compound is a substituted pyrimidine characterized by a chlorine atom at the C2 position, a methylamino group at the C4 position, and a methyl group at the C6 position. These substitutions create a unique electronic and steric environment that dictates its reactivity and potential applications.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 3569-33-3 | [3][4] |

| Molecular Formula | C₆H₈ClN₃ | [3][5] |

| Molecular Weight | 157.60 g/mol | [3] |

| Melting Point | 137.7 °C | [3] |

| Boiling Point | 304 °C at 760 mmHg | [3] |

| Density | 1.275 g/cm³ | [3] |

| Canonical SMILES | CC1=CC(=NC(=N1)Cl)NC | [3] |

Molecular Structure Elucidation

The structural arrangement of this compound is fundamental to understanding its chemical behavior.

Core Structure and Connectivity

The molecule is built upon a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The specific substitution pattern is crucial for its utility as a chemical building block.

Caption: Molecular structure of this compound.

Spectroscopic and Crystallographic Insights

While detailed experimental spectra for this specific compound are proprietary to various suppliers, its structure can be confidently predicted and validated using standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to:

-

A singlet for the C6-methyl protons.

-

A doublet for the N-methyl protons, which will couple to the N-H proton.

-

A singlet for the vinylic proton at the C5 position.

-

A broad signal for the N-H proton.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will display six unique signals for each of the carbon atoms in the molecule. The carbons attached to heteroatoms (C2, C4, C6) will appear at characteristic downfield shifts.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and an M+2 peak with an intensity ratio of approximately 3:1, which is the characteristic isotopic signature for a compound containing one chlorine atom.

-

Crystallography: Analysis of the closely related compound, 2-chloro-6-methylpyrimidin-4-amine, reveals important solid-state characteristics that are likely shared by the N-methylated derivative.[6] In the crystal lattice, molecules are linked by pairs of N—H⋯N hydrogen bonds, forming dimers.[6] These dimers are further connected into a two-dimensional network.[6] A significant slipped π–π stacking interaction also contributes to the crystal packing, with a centroid–centroid distance of 3.5259 Å.[6] The introduction of the N-methyl group in the title compound may introduce steric hindrance that slightly alters these packing arrangements but the fundamental planar structure of the pyrimidine ring and its capacity for hydrogen bonding and stacking remain.

Synthesis and Reactivity

The synthesis of substituted pyrimidines is a well-established field, with numerous methods available.[1][7] For this compound, a highly efficient and regioselective approach involves nucleophilic aromatic substitution (SₙAr) on a readily available precursor.

Proposed Synthetic Workflow

The most logical synthetic route starts from 2,4-dichloro-6-methylpyrimidine. In dichloropyrimidines, the C4 and C6 positions are generally more susceptible to nucleophilic attack than the C2 position. This inherent reactivity allows for the selective introduction of an amine at the C4 position.

Caption: Proposed synthetic workflow via Nucleophilic Aromatic Substitution (SₙAr).

Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

-

Reaction Setup: To a solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq) in a suitable solvent such as ethanol or THF, add a mild base like diisopropylethylamine (DIPEA) (1.2 eq).

-

Nucleophilic Addition: Cool the mixture in an ice bath and add a solution of methylamine (1.1 eq, e.g., 40% in H₂O or 2.0 M in THF) dropwise over 30 minutes. The causality for slow, cooled addition is to control the exotherm of the reaction and prevent side reactions, ensuring high regioselectivity.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. This step ensures the reaction proceeds to completion, validating the chosen reaction time.

-

Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This sequence removes unreacted amine, the base, and aqueous impurities, respectively.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify the product by recrystallization from ethanol/water or by column chromatography on silica gel to obtain pure this compound. Purity is confirmed by NMR and LC-MS analysis.

Key Reactivity for Drug Development

The true value of this compound lies in the reactivity of the remaining chlorine atom at the C2 position. This C2-Cl bond is a versatile synthetic handle, readily undergoing further SₙAr reactions with a wide range of nucleophiles.[8][9] This allows for the systematic construction of compound libraries for screening purposes. The pyrimidine core is a known pharmacophore in many approved drugs, particularly in oncology, where substituted aminopyrimidines act as potent inhibitors of kinases and tubulin polymerization.[10]

Caption: The C2-Cl bond as a reactive hub for molecular diversification.

Conclusion

This compound is more than a simple chemical compound; it is a strategically designed intermediate for advanced chemical synthesis. Its molecular structure, characterized by a reactive chlorine atom and a substituted amino group on a pyrimidine core, provides an ideal platform for the development of novel molecules in the pharmaceutical and materials science sectors. The synthetic accessibility and predictable reactivity of this compound ensure its continued importance for researchers and scientists focused on innovation in drug discovery.

References

-

2-Chloro-N,6-dimethyl-4-pyrimidinamine. Alfa Chemistry. [Link]

-

Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. National Institutes of Health (NIH). [Link]

-

Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. ResearchGate. [Link]

-

Synthesis of Some Substituted Pyrimidines Derived from 3-Acetyl Coumarin. Iraqi National Journal of Chemistry. [Link]

-

2-Chloro-6-methylpyrimidin-4-amine. PubChem. [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

-

This compound. PubChem. [Link]

-

2-Chloro-6-methylpyrimidin-4-amine. National Institutes of Health (NIH). [Link]

-

4-CHLORO-N,6-DIMETHYLPYRIMIDIN-2-AMINE. ChemWhat. [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

-

Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate. [Link]

-

Synthesis and evaluation of new 2-chloro-4-aminopyrimidine and 2,6-dimethyl-4-aminopyrimidine derivatives as tubulin polymerization inhibitors. PubMed. [Link]

- Synthesis of 2-amino-4, 6-dimethyl pyrimidine.

- Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. National Institutes of Health (NIH). [Link]

-

2-Amino-4,6-dimethyl pyrimidine. PubChem. [Link]

-

Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 3569-33-3|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | C6H8ClN3 | CID 19846675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-6-methylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and evaluation of new 2-chloro-4-aminopyrimidine and 2,6-dimethyl-4-aminopyrimidine derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Chloro-N,6-dimethylpyrimidin-4-amine: A Technical Guide

Introduction

2-Chloro-N,6-dimethylpyrimidin-4-amine (CAS No. 3569-33-3) is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development.[1][2] As with any compound intended for pharmaceutical applications, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the foundational data for the comprehensive characterization of this molecule.

This technical guide provides an in-depth overview of the expected spectroscopic data for this compound. Due to the limited availability of public experimental spectra for this specific compound, this guide will focus on predicted data based on its chemical structure and by drawing comparisons with closely related analogues. The methodologies for acquiring this data are also detailed to provide a framework for researchers.

Molecular Structure and Key Features

The structure of this compound, with the IUPAC name this compound, consists of a pyrimidine ring substituted with a chloro group at the 2-position, a methylamino group at the 4-position, and a methyl group at the 6-position.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum of this compound would exhibit three distinct signals:

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.0 | Singlet | 1H | H5 (pyrimidine ring) | The lone proton on the pyrimidine ring is expected to be a singlet. Its chemical shift is influenced by the surrounding nitrogen atoms and the chloro and amino substituents. |

| ~ 3.1 | Singlet (or doublet with N-H coupling) | 3H | N-CH₃ | The methyl group attached to the nitrogen will appear as a singlet. Depending on the solvent and temperature, coupling to the N-H proton might be observed. |

| ~ 2.4 | Singlet | 3H | C6-CH₃ | The methyl group at the 6-position of the pyrimidine ring will be a singlet. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, corresponding to the five unique carbon environments in the molecule.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~ 165 | C4 | The carbon atom attached to the amino group is expected to be significantly downfield due to the deshielding effect of the nitrogen. |

| ~ 162 | C2 | The carbon atom bonded to the electronegative chlorine atom and two nitrogen atoms will be highly deshielding, resulting in a downfield chemical shift. |

| ~ 158 | C6 | The carbon atom at the 6-position, bonded to a methyl group and two nitrogen atoms, will also be in the downfield region typical for pyrimidine rings. |

| ~ 100 | C5 | The C5 carbon, bonded to a hydrogen, is expected to be the most upfield of the ring carbons. |

| ~ 28 | N-CH₃ | The N-methyl carbon will have a chemical shift typical for methylamines. |

| ~ 24 | C6-CH₃ | The C6-methyl carbon will appear in the aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient.

-

Resolution: 4 cm⁻¹.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3400 | N-H Stretch | Secondary Amine |

| 2850-3000 | C-H Stretch | Methyl groups |

| 1600-1650 | C=N Stretch | Pyrimidine ring |

| 1550-1600 | C=C Stretch | Pyrimidine ring |

| 1300-1350 | C-N Stretch | Aromatic amine |

| 1000-1250 | C-Cl Stretch | Chloroalkane |

The presence of a band in the N-H stretching region would confirm the secondary amine. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions characteristic of the overall molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry

Instrumentation (Electron Ionization - EI):

-

Mass Spectrometer: A mass spectrometer equipped with an electron ionization source (e.g., a GC-MS system).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

Sample Introduction:

-

The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph.

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₆H₈ClN₃, with a monoisotopic mass of approximately 157.04 g/mol .[1]

Key Expected Peaks:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 157. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 159 with about one-third the intensity of the M⁺ peak should be observed. This isotopic pattern is a key diagnostic feature for compounds containing one chlorine atom.

-

Major Fragment Ions: Fragmentation is likely to occur through the loss of small, stable molecules or radicals.

-

[M - CH₃]⁺: Loss of a methyl radical (from either the N-methyl or C6-methyl group) would result in a fragment at m/z 142 (and a corresponding M+2 peak at m/z 144).

-

[M - Cl]⁺: Loss of a chlorine radical would lead to a fragment at m/z 122.

-

[M - HCN]⁺: Ring fragmentation through the loss of hydrogen cyanide could also occur.

-

Sources

Architects of the Ring: A Guide to Key Intermediates in Pyrimidine Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Core in Modern Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a cornerstone of medicinal chemistry and chemical biology.[1] Its derivatives form the structural basis for nucleobases such as cytosine, thymine, and uracil, which are fundamental building blocks of DNA and RNA.[2][3] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug discovery, leading to the development of a vast array of therapeutics, including antiviral, anticancer, antibacterial, and cardiovascular agents.[4][5]

This guide provides an in-depth exploration of the pivotal intermediates that enable the construction of the pyrimidine core. Moving beyond a simple recitation of reactions, we will dissect the underlying logic of key synthetic strategies, focusing on the formation, stability, and reactivity of the transient species that govern the success of these transformations. For the practicing scientist, a deep understanding of these intermediates is not merely academic; it is the key to reaction optimization, troubleshooting unforeseen side reactions, and rationally designing novel synthetic routes to complex molecular targets.

Part 1: The [C-C-C + N-C-N] Strategy: Foundational Routes to the Pyrimidine Nucleus

The most prevalent and versatile methods for constructing the pyrimidine ring involve the condensation of a three-carbon (C-C-C) electrophilic unit with a one-carbon, two-nitrogen (N-C-N) nucleophilic unit. The specific nature of these building blocks defines the major classes of pyrimidine synthesis.

The Pinner Synthesis: Condensation of 1,3-Dicarbonyls with Amidines

The Pinner synthesis is a classic and reliable method involving the acid- or base-catalyzed condensation of 1,3-dicarbonyl compounds with amidines.[6][7] This approach is valued for its directness in forming a wide variety of substituted pyrimidines.

Core Intermediates:

-

1,3-Dicarbonyl Compounds: These serve as the C-C-C source. Common examples include β-diketones, β-ketoesters, and malonic esters.[8] Their defining feature is the acidic α-proton, which allows for the formation of a key enolate or enol intermediate.

-

Amidines: As the N-C-N source, amidines (including guanidine and its derivatives) provide the requisite nitrogen atoms and the central carbon.[9][10]

Mechanistic Rationale: The reaction proceeds via initial nucleophilic attack of one of the amidine nitrogens onto a carbonyl carbon of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation (cyclization) where the second amidine nitrogen attacks the remaining carbonyl group. Subsequent dehydration yields the aromatic pyrimidine ring. The choice of acid or base catalyst is critical; it serves to activate the carbonyl group or to facilitate the deprotonation of the amidine and the dicarbonyl compound, respectively.[7][11]

Caption: Logical workflow of the Pinner pyrimidine synthesis.

Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine

This protocol describes the reaction of acetylacetone (a 1,3-dicarbonyl) with guanidine (an amidine derivative).[12]

-

Reagent Preparation: Dissolve guanidine hydrochloride (1.0 eq) in a solution of sodium ethoxide (1.1 eq) in absolute ethanol. Stir for 20 minutes at room temperature to liberate the free guanidine base.

-

Reaction Initiation: To the guanidine solution, add acetylacetone (1.0 eq) dropwise over 15 minutes. An exotherm may be observed.

-

Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Cool the mixture to room temperature and then chill in an ice bath. The product often precipitates. Filter the solid, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solution under reduced pressure and acidify with dilute HCl to precipitate any unreacted starting material. Neutralize with a base (e.g., NaHCO₃) and extract the product with an organic solvent like ethyl acetate.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

The Biginelli Reaction: A Landmark Multicomponent Synthesis

First reported by Pietro Biginelli in 1891, this one-pot, three-component reaction combines an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[13][14] These DHPMs are not only stable products but also valuable intermediates for further chemical modifications.[14]

Core Intermediates:

-

N-Acyliminium Ion: This is arguably the most crucial intermediate in the Biginelli reaction mechanism.[15][16] It forms from the acid-catalyzed condensation of the aldehyde and urea. This highly electrophilic species is the primary target for the nucleophilic attack that drives the reaction forward.

-

Enol/Enolate of the β-Ketoester: The β-ketoester serves as the nucleophile in the reaction. Under acidic conditions, it exists in equilibrium with its enol tautomer, which attacks the N-acyliminium ion.

-

Open-Chain Ureide: The product of the addition of the ketoester enol to the iminium ion is an open-chain intermediate that contains all the necessary atoms for the final ring.[15]

Mechanistic Rationale: The most widely accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea, which forms the rate-limiting N-acyliminium intermediate.[13][17] The enol form of the β-ketoester then performs a nucleophilic attack on this iminium ion. The resulting adduct then undergoes an intramolecular cyclization via attack of the terminal amine onto the ketone carbonyl, followed by dehydration to yield the final DHPM product.[15][17]

Caption: Key intermediates in the Biginelli reaction pathway.

Experimental Protocol: Synthesis of Monastrol (A Representative DHPM)

-

Reaction Setup: In a round-bottom flask, combine 3-hydroxybenzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.

-

Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops). Alternative catalysts like Lewis acids (e.g., Cu(II) triflate) can also be used, sometimes under solvent-free conditions.[13]

-

Reaction: Stir the mixture and heat to reflux for 2-4 hours. The product will often begin to crystallize from the hot solution.

-

Isolation: Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold ethanol to remove unreacted starting materials, and then wash with diethyl ether. Dry the white crystalline solid in a vacuum oven. The purity is often high enough that further recrystallization is not needed.

Barbituric Acid Synthesis: The Malonic Ester Route

The condensation of diethyl malonate with urea is the cornerstone of barbiturate synthesis.[18][19] Barbituric acid itself is the parent compound for a large class of drugs that act as central nervous system depressants.[20]

Core Intermediates:

-

Diethyl Malonate: This C-C-C synthon is highly activated due to the presence of two electron-withdrawing ester groups flanking the central methylene (-CH₂-) group.[18]

-

Sodium Ethoxide: This strong base is crucial for deprotonating the diethyl malonate to form a highly nucleophilic enolate intermediate. It also deprotonates urea.

Mechanistic Rationale: The reaction is a double condensation. Sodium ethoxide abstracts a proton from diethyl malonate, forming the corresponding enolate. This enolate then attacks the carbonyl carbon of urea in a nucleophilic acyl substitution reaction, displacing one of the ethoxide groups. A second intramolecular condensation occurs as the remaining urea nitrogen attacks the second ester carbonyl, leading to cyclization and elimination of a second molecule of ethanol to form the stable barbiturate ring.[18][21]

Quantitative Data Summary

| Intermediate Class | Representative Example | Synthetic Route | Key Reagents | Resulting Product Type |

| 1,3-Dicarbonyl | Acetylacetone | Pinner Synthesis | Guanidine, NaOEt | 2-Aminopyrimidine |

| β-Ketoester | Ethyl Acetoacetate | Biginelli Reaction | Aldehyde, Urea, H⁺ | Dihydropyrimidinone |

| Malonic Ester | Diethyl Malonate | Barbiturate Synthesis | Urea, NaOEt | Barbituric Acid |

| α-Formylpropionate | Ethyl α-formylpropionate | Thymine Synthesis | Urea, NaOMe | Thymine |

| Cyano-compound | Cyanoacetaldehyde | Cytosine Synthesis | Urea or Cyanate | Cytosine |

Part 2: The Biological Blueprint: Intermediates of De Novo Synthesis

In biological systems, pyrimidines are constructed via the de novo synthesis pathway, which builds the ring from simple precursors like bicarbonate, aspartate, and glutamine.[22][] Understanding these biological intermediates provides crucial context for the role of pyrimidines in cellular metabolism.

Core Intermediates:

-

Carbamoyl Phosphate: The pathway is initiated by the synthesis of carbamoyl phosphate from bicarbonate, glutamine, and ATP, a reaction catalyzed by carbamoyl phosphate synthetase II (CPS II).[22][24] This is the committed step in animals.

-

Carbamoyl Aspartate: Carbamoyl phosphate reacts with aspartate to form carbamoyl aspartate.[25]

-

Orotic Acid: After cyclization and oxidation, the first complete pyrimidine ring formed is orotic acid.[26]

-

Orotidine 5'-Monophosphate (OMP): Orotic acid is attached to a phosphoribosyl pyrophosphate (PRPP) backbone to form OMP.[27]

-

Uridine Monophosphate (UMP): OMP is decarboxylated to yield UMP, the precursor to all other pyrimidine nucleotides (UTP, CTP, and TTP).[25][27]

Caption: Key intermediates in the de novo biosynthesis of pyrimidines.

Conclusion

The synthesis of the pyrimidine ring is a mature yet continually evolving field. The classical reactions of Pinner and Biginelli, alongside the malonic ester route, remain powerful tools in the synthetic chemist's arsenal. The efficiency and outcome of these reactions are dictated entirely by the generation and subsequent reaction of key intermediates: the enolates of 1,3-dicarbonyls, the highly electrophilic N-acyliminium ions, and the cyclizing open-chain adducts. A thorough grasp of the factors influencing the formation and stability of these species is paramount for achieving high yields, minimizing side products, and innovating new synthetic methodologies. As the demand for novel, complex pyrimidine-based pharmaceuticals grows, the ability to expertly manipulate these fundamental intermediates will continue to define the frontier of drug development and organic synthesis.

References

- Journal of the Chemical Society, Perkin Transactions 2.

- ResearchGate. Biginelli reaction intermediates (molecules 1–5) and product (molecule 6) representations to understand the reaction mechanism.

- Slideshare. Pinner pyrimidine synthesis.

-

MDPI. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]

-

Biology Online Dictionary. Thymine - Definition and Examples. [Link]

-

Wikipedia. Biginelli reaction. [Link]

-

Slideshare. Pinner pyrimidine synthesis. [Link]

-

Allen Institute. Uracil: Structure, Synthesis and Uses. [Link]

-

MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

-

ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]

-

Organic Chemistry Portal. Biginelli Reaction. [Link]

-

PMC. Prebiotic cytosine synthesis: A critical analysis and implications for the origin of life. [Link]

-

ResearchGate. Synthesis of thymine. [Link]

-

Filo. How are barbituric acids synthesized from diethyl malonate?. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Uracil CAS 66-22-8: A Versatile Pharmaceutical Intermediate for Drug Synthesis and Biochemical Applications. [Link]

-

J&K Scientific LLC. Biginelli Reaction. [Link]

-

PubMed. Uracil nucleotides: from metabolic intermediates to neuroprotection and neuroinflammation. [Link]

-

ACS Publications. Mechanistic Studies on Lewis Acid Catalyzed Biginelli Reactions in Ionic Liquids: Evidence for the Reactive Intermediates and the Role of the Reagents. [Link]

-

Wikipedia. Uracil. [Link]

-

Wikipedia. Barbituric acid. [Link]

-

ResearchGate. Synthesis of pyrimidine derivatives using CoFe2O4@SiO2-PA-CC-guanidine-SA catalyst. [Link]

-

National Institutes of Health. Mechanisms for the Formation of Thymine Under Astrophysical Conditions and Implications for the Origin of Life. [Link]

-

Wikipedia. Thymine. [Link]

-

Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

-

ResearchGate. Recent Approaches to the Synthesis of Pyrimidine Derivatives. [Link]

-

MDPI. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. [Link]

-

ResearchGate. Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. [Link]

-

Organic Syntheses. Barbituric acid. [Link]

-

Journal of Advanced Scientific Research. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]

-

ResearchGate. Reaction involved in synthesis of pyrimidine derivatives. [Link]

-

National Institutes of Health. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. [Link]

-

Taylor & Francis Online. Synthesis of heterocycles using guanidine: An overview. [Link]

-

ResearchGate. Synthesis of barbituric acid, from the combination of malonic acid (left) and urea (right). [Link]

-

Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

-

Wikipedia. Pyrimidine metabolism. [Link]

-

ResearchGate. Mechanisms for the synthesis of pyrimidines starting from urea or guanidine in the presence of cyanoacetaldehyde (CAA) and cyanate. [Link]

-

Biology LibreTexts. 7.10: Pyrimidine de novo Biosynthesis. [Link]

-

National Institutes of Health. Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals. [Link]

- Google Patents.

-

National Institutes of Health. Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. [Link]

-

Heterocyclic Letters. A study on methods of synthesis of pyrimidine derivatives and their biological activities. [Link]

Sources

- 1. bu.edu.eg [bu.edu.eg]

- 2. growingscience.com [growingscience.com]

- 3. Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. heteroletters.org [heteroletters.org]

- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. jk-sci.com [jk-sci.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Biginelli Reaction [organic-chemistry.org]

- 18. How are barbituric acids synthesized from diethyl malonate? | Filo [askfilo.com]

- 19. Barbituric acid - Wikipedia [en.wikipedia.org]

- 20. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications [mdpi.com]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 24. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 25. bio.libretexts.org [bio.libretexts.org]

- 26. biologyonline.com [biologyonline.com]

- 27. Uracil: Structure, Synthesis and Uses [allen.in]

Biological significance of the pyrimidine scaffold in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental structural motif in nature and medicinal chemistry.[1][2][3][4] Its prevalence in essential biomolecules such as the nucleobases cytosine, thymine, and uracil, which form the building blocks of DNA and RNA, underscores its profound biological importance.[1][3][4][5] This inherent biocompatibility and the ability of the pyrimidine core to engage in various biological interactions have made it a "privileged scaffold" in drug discovery.[3][6] Pyrimidine derivatives can readily interact with enzymes and other biological targets within the cell, often serving as bioisosteres for other aromatic systems like the phenyl group, which can enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.[6][7]

The versatility of the pyrimidine scaffold is demonstrated by the vast and ever-expanding landscape of FDA-approved drugs that incorporate this core structure.[6][8][9] These therapeutics span a wide array of disease areas, including oncology, infectious diseases, inflammatory conditions, and neurological disorders.[1][2][6][7][8] This guide will provide an in-depth exploration of the biological significance of the pyrimidine scaffold, delving into its diverse therapeutic applications, mechanisms of action, and the chemical principles that guide the design of pyrimidine-based drugs.

The Pyrimidine Scaffold in Oncology: A Paradigm of Targeted Therapy

The application of pyrimidine-based compounds in cancer therapy represents a major success story in modern medicinal chemistry.[3][5][10] Many of these drugs function as antimetabolites or kinase inhibitors, targeting fundamental processes of cancer cell proliferation and survival.[5][11]

Mechanism of Action: Antimetabolites and Kinase Inhibition

Pyrimidine analogs, such as 5-fluorouracil (5-FU) and its prodrug capecitabine, are a cornerstone of chemotherapy for various solid tumors.[5][12][13] These molecules mimic endogenous pyrimidines and, after intracellular activation, interfere with DNA and RNA synthesis, leading to cytotoxic effects in rapidly dividing cancer cells.[12][14][15] For instance, the fluorine atom at the 5-position of 5-FU, chosen for its similar size to a hydrogen atom, allows the molecule to be processed by cellular machinery until it irreversibly inhibits thymidylate synthase, an enzyme crucial for DNA synthesis and repair.[12]

In the era of targeted therapy, the pyrimidine scaffold has proven to be an exceptional framework for the design of protein kinase inhibitors.[3][5][10][16] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a common driver of cancer. Many pyrimidine-based kinase inhibitors are designed to be ATP-competitive, where the pyrimidine core mimics the adenine ring of ATP, binding to the hinge region of the kinase's active site.[16][17][18] This targeted inhibition disrupts downstream signaling cascades that promote tumor growth and survival.[11]

Visualizing a Key Mechanism: Pyrimidine-Based Kinase Inhibition

The following diagram illustrates the general mechanism by which a pyrimidine-based kinase inhibitor competes with ATP to block the phosphorylation of a substrate protein, thereby inhibiting a cancer-promoting signaling pathway.

Caption: Competitive inhibition of a protein kinase by a pyrimidine-based drug.

Structure-Activity Relationships (SAR) and Key Examples

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[1][2][19] Medicinal chemists leverage this principle to fine-tune the potency, selectivity, and pharmacokinetic properties of drug candidates. For example, in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors for non-small cell lung cancer, specific substitutions at the C2 and C4 positions of the pyrimidine core are crucial for high-affinity binding to the EGFR active site.[11]

Table 1: Selected FDA-Approved Pyrimidine-Based Anticancer Drugs

| Drug Name | Target(s) | Mechanism of Action | Therapeutic Indication(s) |

| Imatinib | ABL, KIT, PDGFR | Kinase Inhibitor | Chronic Myeloid Leukemia, GIST |

| Gefitinib | EGFR | Kinase Inhibitor | Non-Small Cell Lung Cancer |

| Erlotinib | EGFR | Kinase Inhibitor | Non-Small Cell Lung Cancer, Pancreatic Cancer |

| Lapatinib | EGFR, HER2 | Dual Kinase Inhibitor | HER2-Positive Breast Cancer |

| 5-Fluorouracil | Thymidylate Synthase | Antimetabolite | Colorectal, Breast, Stomach, Pancreatic Cancer |

| Capecitabine | Thymidylate Synthase | Antimetabolite (Prodrug of 5-FU) | Colorectal, Breast Cancer |

| Ibrutinib | BTK | Kinase Inhibitor | B-cell malignancies |

Broadening the Therapeutic Horizon: Pyrimidines in Other Disease Areas

The therapeutic utility of the pyrimidine scaffold extends far beyond oncology, with significant applications in the treatment of infectious and inflammatory diseases.

Antimicrobial and Antiviral Applications

The fundamental role of pyrimidines in nucleic acid synthesis makes them an attractive target for antimicrobial and antiviral drug development. By designing molecules that selectively interfere with microbial or viral enzymes involved in pyrimidine metabolism, it is possible to achieve potent and selective therapeutic effects.

For instance, the antifungal agent Flucytosine is a fluorinated pyrimidine analog that is converted to 5-fluorouracil within fungal cells, subsequently disrupting their DNA and RNA synthesis.[20] In the realm of antiviral therapy, several pyrimidine nucleoside analogs have been developed to combat viral infections, including HIV.[21] These drugs are incorporated into the growing viral DNA chain by reverse transcriptase, leading to chain termination and inhibition of viral replication.

Anti-inflammatory and CNS-Active Agents

Pyrimidine derivatives have also demonstrated significant potential as anti-inflammatory agents.[1][2][20] Some compounds have been shown to inhibit key inflammatory mediators, and their anti-inflammatory activity has been reported to be superior to that of conventional drugs like ibuprofen in certain studies.[20] Furthermore, the pyrimidine scaffold is present in drugs targeting the central nervous system (CNS), highlighting its versatility in crossing the blood-brain barrier and modulating neurological targets.[7]

Experimental Protocols: A Framework for Discovery and Validation

The discovery and development of novel pyrimidine-based therapeutics rely on a robust and systematic experimental workflow. This section outlines a generalized protocol for the synthesis and biological evaluation of a hypothetical series of pyrimidine-based kinase inhibitors.

General Synthetic Procedure for 2,4-Disubstituted Pyrimidines

The synthesis of pyrimidine derivatives can be achieved through various established chemical routes. A common and versatile method is the condensation of a 1,3-dicarbonyl compound with a urea or thiourea derivative.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of an appropriate β-ketoester (1.0 eq) in a suitable solvent such as ethanol, add sodium ethoxide (1.1 eq) and stir at room temperature for 30 minutes.

-

Condensation: Add guanidine hydrochloride (1.2 eq) to the reaction mixture and reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid). The resulting precipitate is filtered, washed with cold water, and dried under vacuum.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 2-amino-4-hydroxypyrimidine derivative.

-

Further Functionalization: The obtained pyrimidine core can be further functionalized at various positions to generate a library of analogs for biological screening.

In Vitro Kinase Inhibition Assay

The biological activity of newly synthesized pyrimidine derivatives is often first assessed through in vitro enzyme inhibition assays.

Step-by-Step Methodology:

-

Assay Preparation: In a 96-well plate, add the kinase enzyme, a fluorescently labeled peptide substrate, and ATP in a suitable assay buffer.

-

Compound Addition: Add the synthesized pyrimidine compounds at varying concentrations (typically in a serial dilution) to the wells. Include appropriate controls (e.g., a known inhibitor and a DMSO vehicle control).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate, often using a fluorescence-based detection method.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.

Workflow for Pyrimidine-Based Drug Discovery

The journey from a chemical concept to a potential drug candidate is a multi-step process, as illustrated in the following workflow diagram.

Caption: A generalized workflow for the discovery of pyrimidine-based drugs.

Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a highly fruitful area of research in drug discovery.[1][2][4] Its inherent biological relevance and synthetic tractability ensure its continued prominence in the development of novel therapeutics.[6][22] Future research will likely focus on the development of pyrimidine derivatives with enhanced selectivity for their targets, thereby reducing off-target effects and improving safety profiles.[23] The design of dual-target or multi-target inhibitors based on the pyrimidine core is another promising strategy to combat complex diseases like cancer and overcome drug resistance.[23] As our understanding of disease biology deepens, the versatility of the pyrimidine scaffold will undoubtedly be harnessed to create the next generation of innovative medicines.

References

A comprehensive list of references will be compiled at the end of this document, including titles, sources, and clickable URLs for verification.

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. eurekaselect.com [eurekaselect.com]

- 11. benchchem.com [benchchem.com]

- 12. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]

- 15. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 20. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 21. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchtrend.net [researchtrend.net]

- 23. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Reactive Heart of Modern Synthesis: A Guide to the Chemistry of Chloropyrimidines

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Building Block

In the landscape of heterocyclic chemistry, the pyrimidine nucleus stands as a cornerstone, integral to the very code of life and central to a vast portfolio of pharmaceuticals and agrochemicals.[1][2][3] The introduction of a chlorine atom onto this electron-deficient ring transforms it from a stable scaffold into a versatile and highly reactive intermediate. For the medicinal chemist and process scientist, chloropyrimidines are not mere starting materials; they are chemical chameleons, capable of undergoing a diverse array of transformations with a reactivity that is both predictable and tunable.